5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew, Ayahuasca. Harmine has been studied for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production of harmine typically involves the extraction from natural sources. For example, Peganum harmala seeds are crushed and treated with ammonia, followed by extraction with methanol and chloroform. The chloroform layer is then collected and evaporated to obtain harmine as a solid .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline.
Reduction: Reduction of harmine can yield tetrahydroharmine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Harmaline
Reduction: Tetrahydroharmine
Substitution: Various substituted indole derivatives
Scientific Research Applications
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of other indole derivatives.
Biology: Studied for its role in modulating neurotransmitter systems and its potential neuroprotective effects.
Medicine: Investigated for its anti-inflammatory, antitumor, and antidiabetic properties.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: Harmine inhibits monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine.
Neuroprotection: Harmine has been shown to protect neurons from oxidative stress and apoptosis, potentially through the activation of the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Harmaline: Another beta-carboline alkaloid with similar MAO-A inhibitory activity.
Harmane: A related compound with neuroactive properties.
Norharmane: Similar in structure but lacks the methoxy group.
Uniqueness
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. The presence of the methoxy group at the 5-position enhances its ability to cross the blood-brain barrier and interact with central nervous system targets .
Properties
IUPAC Name |
5-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-9(6-7-14-8)12-10(15-13)4-3-5-11(12)16-2/h3-7,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJBDYAHLOOTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.